molecular formula C7H6N2O B1283330 6-(Hydroxymethyl)picolinonitrile CAS No. 50501-38-7

6-(Hydroxymethyl)picolinonitrile

Cat. No.: B1283330
CAS No.: 50501-38-7
M. Wt: 134.14 g/mol
InChI Key: VNXYECKZHAPGDI-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)picolinonitrile is an organic compound with the molecular formula C7H6N2O It is a derivative of picolinonitrile, featuring a hydroxymethyl group at the sixth position of the pyridine ring

Scientific Research Applications

6-(Hydroxymethyl)picolinonitrile has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further derivatization and modification.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and hydroxymethyl groups.

    Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Safety and Hazards

The safety information for “6-(Hydroxymethyl)picolinonitrile” indicates that it has several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P280, P305+P351+P338, and P310 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)picolinonitrile typically involves the functionalization of picolinonitrile. One common method is the hydroxymethylation of picolinonitrile using formaldehyde under basic conditions. The reaction can be carried out as follows:

    Starting Material: Picolinonitrile

    Reagent: Formaldehyde

    Catalyst: Base (e.g., sodium hydroxide)

    Solvent: Water or an alcohol

    Reaction Conditions: The reaction mixture is heated to reflux for several hours.

The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)picolinonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents such as activated manganese dioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Activated manganese dioxide in dichloroethane at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alcohols or acids in the presence of a catalyst such as sulfuric acid.

Major Products

    Oxidation: 6-Formylpicolinonitrile

    Reduction: 6-(Aminomethyl)picolinonitrile

    Substitution: Various ethers or esters depending on the substituent.

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)picolinonitrile depends on its specific application. In chemical reactions, the hydroxymethyl group can act as a nucleophile or electrophile, depending on the reaction conditions. The nitrile group can participate in various transformations, including hydrolysis and reduction.

In biological systems, the compound may interact with enzymes that catalyze reactions involving nitriles or hydroxymethyl groups. The exact molecular targets and pathways would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    6-Formylpicolinonitrile: Similar structure but with a formyl group instead of a hydroxymethyl group.

    6-(Aminomethyl)picolinonitrile: Similar structure but with an aminomethyl group instead of a hydroxymethyl group.

    6-(Methoxymethyl)picolinonitrile: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.

Uniqueness

6-(Hydroxymethyl)picolinonitrile is unique due to the presence of both a hydroxymethyl group and a nitrile group on the pyridine ring

Properties

IUPAC Name

6-(hydroxymethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-4-6-2-1-3-7(5-10)9-6/h1-3,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXYECKZHAPGDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563700
Record name 6-(Hydroxymethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50501-38-7
Record name 6-(Hydroxymethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-cyanonicotinic acid (12 g, 0.081 mol; see step (i) above) in THF at 0° C., Et3N (12.4 mL, 0.0892 mol) was added followed by ethyl chloroformate (8.53 mL, 0.0892 mol). The reaction mixture was stirred for 15 min and NaBH4 (6.14 g, 0.162 mol) was added. Then the mixture was stirred at RT overnight, quenched with water and extracted with methylene chloride. The organic layer was concentrated and purified by column chromatography to yield 4 g (20%) of the alcohol.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
12.4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8.53 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.14 g
Type
reactant
Reaction Step Three
Yield
20%

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